(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate
Overview
Description
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is a compound commonly used in organic synthesis, particularly in peptide chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amine functionalities during multi-step synthetic processes. This compound is valuable due to its stability and ease of removal under mild conditions, making it a versatile intermediate in the synthesis of various peptides and other organic molecules.
Mechanism of Action
Target of Action
The primary target of Boc-L-Glu(Me)-OtBu is the amine functional group in various biomolecules . This compound is used as a protecting group for amines, especially in peptide chemistry .
Mode of Action
Boc-L-Glu(Me)-OtBu interacts with its targets through a process of protection and deprotection . The tert-butoxycarbonyl (Boc) group in the compound is widely used as an amine protecting group . It is easily introduced and readily removed under a variety of conditions .
Biochemical Pathways
The compound plays a significant role in organic synthesis , particularly in the sequential protection and deprotection of the amine functional group . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis .
Pharmacokinetics
The pharmacokinetics of Boc-L-Glu(Me)-OtBu are largely determined by the conditions under which it is used. For example, the most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .
Result of Action
The result of Boc-L-Glu(Me)-OtBu’s action is the successful protection and deprotection of the amine functional group in various biomolecules . This allows for the manipulation of complex polyfunctional molecules, particularly in peptide synthesis .
Action Environment
The action, efficacy, and stability of Boc-L-Glu(Me)-OtBu are influenced by various environmental factors. Furthermore, the use of certain ionic liquids can extend the possibility for extraction of water-soluble polar organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Ester: The protected amino acid is then esterified using tert-butyl alcohol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed at room temperature.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid. This reaction yields the free amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or a deep eutectic solvent such as choline chloride/p-toluenesulfonic acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), or other peptide coupling reagents.
Major Products Formed
Deprotection: Free amine.
Hydrolysis: Carboxylic acid.
Coupling: Peptides or amides.
Scientific Research Applications
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It serves as a building block for the synthesis of peptides, which are crucial in drug development and biochemical research.
Chemical Biology: The compound is used to create chemical probes for studying protein-protein interactions and other biological processes.
Medicinal Chemistry: It is employed in the design and synthesis of enzyme inhibitors, antimicrobial peptides, and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid
Uniqueness
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is unique due to its specific structure, which includes a hexanoate backbone and a tert-butyl ester group. This structure provides steric hindrance, influencing the reactivity and stability of the compound. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and versatility in peptide chemistry.
Biological Activity
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, synthesis, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 90194-99-3
- Molecular Formula : C14H27NO5
- Molecular Weight : 289.37 g/mol
- Purity : 95%
The compound acts as a prodrug, which can be converted into active pharmacological agents within the body. Its design allows for selective activation in tumor cells, enhancing its therapeutic efficacy while minimizing systemic toxicity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties by targeting specific enzymes overexpressed in cancer cells. The compound has been shown to selectively inhibit cell proliferation in various cancer models.
-
Cell Proliferation Studies :
- In vitro studies demonstrated that the compound significantly reduced the proliferation of cancer cell lines compared to control groups.
- A dose-dependent response was observed, indicating that higher concentrations of the compound correlate with greater inhibition of cell growth.
-
Mechanistic Insights :
- The activation of this compound involves enzymatic cleavage that releases active components capable of inducing apoptosis in cancer cells.
- Studies have shown that the compound's metabolites can effectively target intracellular pathways involved in tumor growth and survival.
Case Study 1: Tumor Targeting Efficacy
In a study published in Compounds (2019), a series of prodrugs, including derivatives of this compound, were evaluated for their ability to deliver therapeutic agents selectively to tumor sites. The results indicated that these prodrugs exhibited significantly higher tumor-to-plasma ratios compared to traditional chemotherapeutics, suggesting their potential for improved safety profiles and efficacy in clinical settings .
Case Study 2: Stability and Bioactivation
A comparative analysis involving various prodrug candidates highlighted the stability of this compound under physiological conditions. The study assessed its degradation rates in plasma and liver microsomes, revealing that the compound maintains stability while allowing for effective bioactivation within target cells .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-10(17)8-9-11(12(18)20-14(2,3)4)16-13(19)21-15(5,6)7/h11H,8-9H2,1-7H3,(H,16,19)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEIQAMBCYFOGL-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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